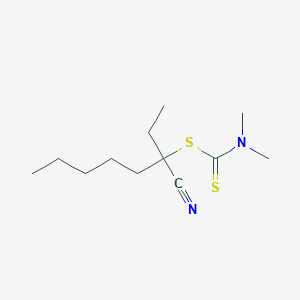
3-Cyanooctan-3-yl dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanooctan-3-yl dimethylcarbamodithioate is an organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The molecular structure of this compound includes a cyano group, an octyl chain, and a dimethylcarbamodithioate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanooctan-3-yl dimethylcarbamodithioate typically involves the reaction of octyl bromide with sodium dimethyldithiocarbamate in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
C8H17Br+NaS2CN(CH3)2→C8H17S2CN(CH3)2+NaBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyanooctan-3-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dithiocarbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted dithiocarbamates or amines.
Applications De Recherche Scientifique
3-Cyanooctan-3-yl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dithiocarbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized as a stabilizer in polymer production and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of 3-Cyanooctan-3-yl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can chelate metal ions, inhibiting the activity of metalloproteases. This chelation disrupts the enzyme’s active site, preventing it from catalyzing its substrate. Additionally, the compound’s dithiocarbamate moiety can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dimethyldithiocarbamate: A simpler dithiocarbamate with similar chelating properties.
3-Methyl-1H-indol-1-yl dimethylcarbamodithioate: Another dithiocarbamate with potential therapeutic applications.
Disulfiram: A well-known dithiocarbamate used in the treatment of alcohol dependence and studied for its anticancer properties.
Uniqueness
3-Cyanooctan-3-yl dimethylcarbamodithioate is unique due to its specific combination of a cyano group and a long octyl chain, which imparts distinct chemical properties and biological activities. Its ability to chelate metal ions and interact with thiol groups makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
61540-48-5 |
|---|---|
Formule moléculaire |
C12H22N2S2 |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
3-cyanooctan-3-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-5-7-8-9-12(6-2,10-13)16-11(15)14(3)4/h5-9H2,1-4H3 |
Clé InChI |
LEBZNZIGWIUJNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)(C#N)SC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)


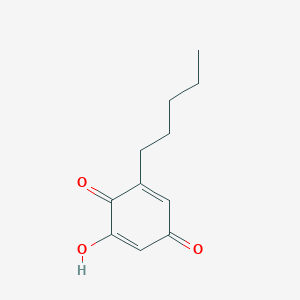

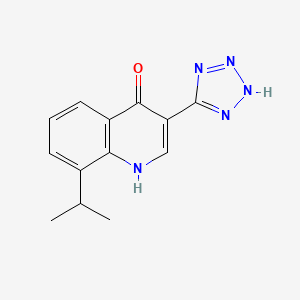
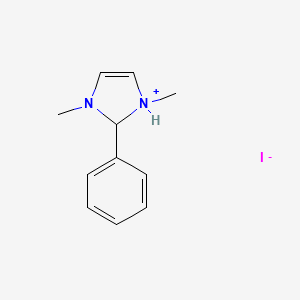
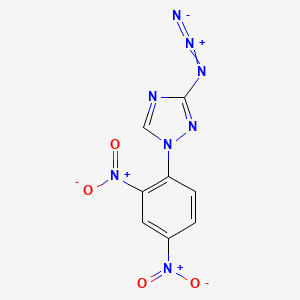
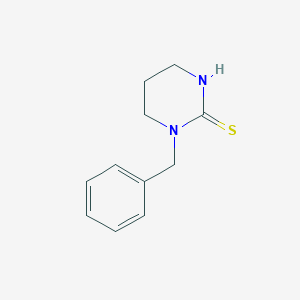


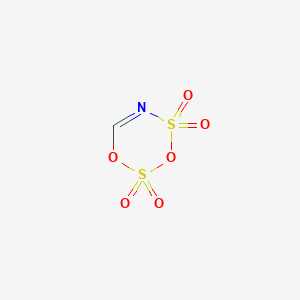
![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
